REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:3]=1[CH:4]=O.[C:11]([OH:17])(=[O:16])[CH2:12]C(O)=O.C([O-])(=O)C.[NH4+:22]>C(O)C>[NH2:22][CH:4]([C:3]1[CH:6]=[C:7]([F:10])[CH:8]=[CH:9][C:2]=1[F:1])[CH2:12][C:11]([OH:17])=[O:16] |f:2.3|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=O)C=C(C=C1)F
|
Name
|
|
Quantity
|
3.66 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
5.42 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for six hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
The crystals formed
|
Type
|
FILTRATION
|
Details
|
were filtered off
|
Type
|
WASH
|
Details
|
washed with ethanol (5 ml)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
NC(CC(=O)O)C1=C(C=CC(=C1)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:3]=1[CH:4]=O.[C:11]([OH:17])(=[O:16])[CH2:12]C(O)=O.C([O-])(=O)C.[NH4+:22]>C(O)C>[NH2:22][CH:4]([C:3]1[CH:6]=[C:7]([F:10])[CH:8]=[CH:9][C:2]=1[F:1])[CH2:12][C:11]([OH:17])=[O:16] |f:2.3|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=O)C=C(C=C1)F
|
Name
|
|
Quantity
|
3.66 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
5.42 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for six hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
The crystals formed
|
Type
|
FILTRATION
|
Details
|
were filtered off
|
Type
|
WASH
|
Details
|
washed with ethanol (5 ml)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
NC(CC(=O)O)C1=C(C=CC(=C1)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |